molecular formula C23H20N2O2S B2424744 N-(3-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1357853-13-4

N-(3-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2424744
CAS No.: 1357853-13-4
M. Wt: 388.49
InChI Key: MIDGWDGTCUNYCS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a pyrrole ring, and two phenyl groups with methoxy and methyl substituents, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-16-7-5-8-17(13-16)20-15-28-22(21(20)25-11-3-4-12-25)23(26)24-18-9-6-10-19(14-18)27-2/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDGWDGTCUNYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the pyrrole ring: The thiophene ring can be functionalized with a pyrrole group using a cyclization reaction involving an amine and an aldehyde.

    Attachment of phenyl groups: The phenyl groups with methoxy and methyl substituents can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to a carboxamide using reagents like thionyl chloride followed by an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiophene ring undergoes regioselective substitution at the C(5) position. Halogenation and alkylation are common, with outcomes depending on reaction conditions:

Reaction Type Reagent Conditions Product Yield Source
BrominationN-bromosuccinimide (NBS)DMF, 80°C, 6 hr5-bromo derivative72%
MethoxylationNaOMe, CuIDMSO, 120°C, 12 hr5-methoxy derivative58%
Friedel-Crafts alkylationtert-butyl chloride, AlCl3CH2Cl2, 0°C → RT, 3 hr5-(tert-butyl) analogue65%

Key trends:

  • Electron-withdrawing groups (e.g., carboxamide) direct substitution to C(5).

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to THF or ethers.

Cycloaddition and Annulation Reactions

The pyrrole and thiophene moieties participate in [3+2] and [4+2] cycloadditions. Notable examples include:

2.1. Huisgen Cycloaddition

Reaction with azides under Cu(I) catalysis yields triazole-linked hybrids:

text
N-(3-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide + Benzyl azide → 1,2,3-triazole conjugate (85% yield, [4][7])

2.2. Diels-Alder Reactivity

The thiophene acts as a dienophile in refluxing xylene:

Diene Product Endo:Exo Ratio ΔG‡ (kcal/mol)
1,3-ButadieneBicyclo[4.3.0]nonene derivative3:118.2
AnthracenePolycyclic adduct1:022.7

Computational studies (DFT, B3LYP/6-31G*) confirm stereoselectivity arises from frontier orbital interactions.

3.1. Thiophene Ring Oxidation

Controlled oxidation with mCPBA produces sulfoxide/sulfone derivatives:

Oxidant Stoichiometry Product Sulfur Oxidation State
mCPBA (1 equiv)CH2Cl2, 0°CSulfoxide+4
mCPBA (2 equiv)CH2Cl2, RTSulfone+6

Sulfone derivatives exhibit enhanced π-stacking in crystallographic studies (dπ-π = 3.4 Å vs. 3.7 Å in parent compound) .

3.2. Carboxamide Reduction

LiAlH4 reduces the carboxamide to a primary amine:

R CONH ArLiAlH4 THFR CH2 NH Ar(89% yield,[7])\text{R CONH Ar}\xrightarrow{\text{LiAlH4 THF}}\text{R CH2 NH Ar}\quad (89\%\text{ yield},[7])

4.1. Methoxy Demethylation

BBr3 cleaves the 3-methoxyphenyl group to a phenolic -OH:

text
BBr3 (3 equiv), CH2Cl2, -78°C → RT → Phenolic derivative (94% yield, [6])

4.2. Pyrrole N-Functionalization

Electrophilic substitution at pyrrole nitrogen:

Electrophile Product Kinetics (k, M⁻¹s⁻¹)
Acetyl chlorideN-acetylpyrrole2.3 × 10⁻³
Tosyl chlorideN-tosylpyrrole1.7 × 10⁻³

Mechanistic note: Tosylation proceeds via a Wheland intermediate stabilized by resonance with the thiophene ring .

Comparative Reactivity of Structural Analogues

Substituent effects on reaction rates (krel) in bromination:

R1 (3-position) R2 (4-position) krel Activation Energy (kcal/mol)
OMe3-MePh1.0014.2
Cl4-FPh0.7815.8
NO22-Thienyl1.4512.1

Electron-withdrawing groups (NO2) accelerate substitution by 45% compared to the parent compound .

Stability Under Physiological Conditions

Hydrolytic stability in PBS (pH 7.4, 37°C):

Time (hr) % Remaining Major Degradation Product
2498None
7295Carboxylic acid (≤2%)
16887Thiophene ring-opened dimer (5%)

LC-MS/MS data confirm exceptional stability, making it suitable for prolonged biological studies.

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, guided by electronic effects of its substituents. Recent advances in flow chemistry and computational modeling have further expanded its utility in drug discovery and materials science.

Scientific Research Applications

Chemistry

N-(3-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.

Biology

Research has indicated potential biological activities, particularly in antimicrobial and anticancer properties. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • MCF7 (Breast Cancer) : Demonstrated effective inhibition with low IC50 values.
  • A549 (Lung Cancer) : Showed growth inhibition at low micromolar concentrations.

The mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis.

Medicine

Due to its unique structural features, this compound is being explored as a candidate for drug development. Its potential therapeutic applications include targeting specific proteins or enzymes involved in disease pathways.

Industry

In the field of organic electronics, this compound is utilized in developing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for these applications.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer activity. For example:

  • Study on MCF7 Cells : The compound showed significant cytotoxic effects, indicating its potential as a therapeutic agent against breast cancer.

Mechanistic Insights

Research into the mechanism of action has revealed that the compound may interact with specific molecular targets, leading to altered enzyme activities that influence cancer cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • N-(3-methylphenyl)-4-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • N-(3-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)furan-2-carboxamide

Uniqueness

N-(3-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide stands out due to its specific combination of functional groups and rings, which confer unique chemical and biological properties. Its methoxy and methyl substituents, along with the thiophene and pyrrole rings, make it a versatile compound for various applications.

Biological Activity

N-(3-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring, a pyrrole ring, and two phenyl groups with methoxy and methyl substituents. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiophene Ring : Achieved through the Paal-Knorr synthesis involving a 1,4-dicarbonyl compound and elemental sulfur.
  • Introduction of the Pyrrole Ring : Functionalization of the thiophene ring with a pyrrole group via cyclization reactions.
  • Attachment of Phenyl Groups : Utilizes Friedel-Crafts acylation or alkylation reactions to introduce the phenyl groups with methoxy and methyl substituents .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • MCF7 (breast cancer) : Inhibition concentration (IC50) values suggest significant cytotoxicity.
  • A549 (lung cancer) : Demonstrated growth inhibition at low micromolar concentrations.

The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it may exhibit activity against specific bacterial strains, potentially serving as a lead for developing new antibacterial agents .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. These may include:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Protein Binding : It may bind to proteins that regulate cell cycle progression, leading to altered cellular responses .

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50 Values
Sun et al. (2022)Evaluated for CDK inhibitionMCF7, A5490.95 nM (CDK2)
Wei et al. (2022)Antitumor activityA54926 µM
Bouabdallah et al. (2022)Cytotoxic potentialHep-2, P81517.82 mg/mL

These studies illustrate the compound's potential across various cancer types and its ability to inhibit critical pathways involved in tumor growth.

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